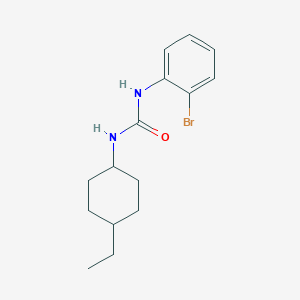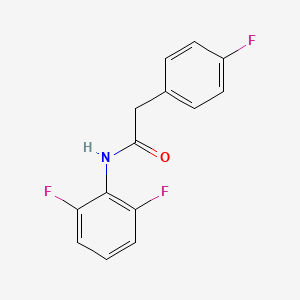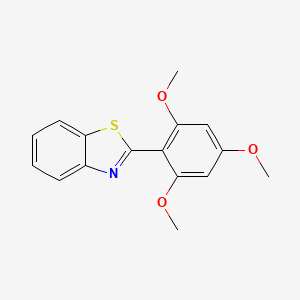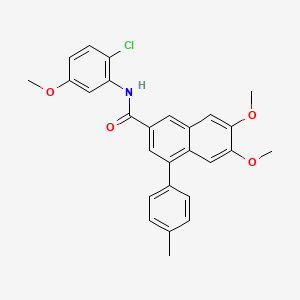
N-(2-bromophenyl)-N'-(4-ethylcyclohexyl)urea
Übersicht
Beschreibung
N-(2-bromophenyl)-N’-(4-ethylcyclohexyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and an ethylcyclohexyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(4-ethylcyclohexyl)urea typically involves the reaction of 2-bromoaniline with 4-ethylcyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
- Dissolve 2-bromoaniline in an appropriate solvent such as dichloromethane.
- Add 4-ethylcyclohexyl isocyanate to the solution dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-(2-bromophenyl)-N’-(4-ethylcyclohexyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-bromophenyl)-N’-(4-ethylcyclohexyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Substituted phenyl derivatives.
Hydrolysis: Corresponding amine and isocyanate derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-bromophenyl)-N’-(4-ethylcyclohexyl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science field, N-(2-bromophenyl)-N’-(4-ethylcyclohexyl)urea can be used in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-N’-(4-ethylcyclohexyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the ethylcyclohexyl group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
N-(2-chlorophenyl)-N’-(4-ethylcyclohexyl)urea: Similar structure but with a chlorine atom instead of bromine.
N-(2-bromophenyl)-N’-(4-methylcyclohexyl)urea: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: N-(2-bromophenyl)-N’-(4-ethylcyclohexyl)urea is unique due to the presence of both the bromophenyl and ethylcyclohexyl groups. These groups can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-(4-ethylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-2-11-7-9-12(10-8-11)17-15(19)18-14-6-4-3-5-13(14)16/h3-6,11-12H,2,7-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXFOFGLIVOLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B4748408.png)
![N-(2-chlorophenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide](/img/structure/B4748409.png)

![14,14-Dimethyl-7-[(4-nitrophenyl)methylsulfanyl]-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4748434.png)
![METHYL 7-CYCLOPROPYL-3-[(2-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4748439.png)

![2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4748463.png)


![(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B4748500.png)
![N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-3,4-dimethoxybenzamide](/img/structure/B4748502.png)
![(5E)-5-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4748510.png)

